N-[(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-N-methylcyclobutanamine
Description
N-[(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-N-methylcyclobutanamine is a synthetic organic compound characterized by its unique triazolopyrimidine structure
Properties
IUPAC Name |
N-[(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-N-methylcyclobutanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN5/c1-16(9-3-2-4-9)7-10-14-11-13-5-8(12)6-17(11)15-10/h5-6,9H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEFVQSADBUZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN2C=C(C=NC2=N1)Br)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-N-methylcyclobutanamine typically involves the following steps:
Formation of the Triazolopyrimidine Core: The initial step involves the synthesis of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Bromination: The triazolopyrimidine core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Alkylation: The brominated triazolopyrimidine is subjected to alkylation with N-methylcyclobutanamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-N-methylcyclobutanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the triazolopyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using standard reagents, leading to modifications in its functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-[(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-N-methylcyclobutanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-N-methylcyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the triazolopyrimidine core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based compound used as a UV absorber.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of macrocycles and other complex structures.
Uniqueness
N-[(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-N-methylcyclobutanamine is unique due to its specific triazolopyrimidine structure, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
